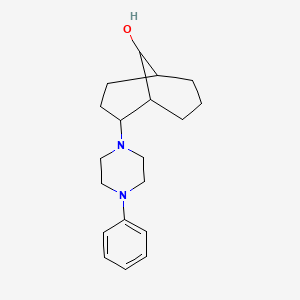![molecular formula C19H13ClO2 B14177350 8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-68-0](/img/structure/B14177350.png)
8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound that belongs to the class of naphthopyrans
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-hydroxy-1,4-naphthoquinone with phenylacetylene in the presence of a palladium catalyst can yield the desired naphthopyran structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like column chromatography and recrystallization.
化学反応の分析
Types of Reactions
8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted naphthopyrans, depending on the specific reaction conditions and reagents used.
科学的研究の応用
8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure.
作用機序
The mechanism of action of 8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic pathways that are crucial for cell survival and proliferation.
類似化合物との比較
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Similar in structure but differs in the oxygen-containing ring.
Pyrano[2,3-f]chromene-4,8-dione: Another related compound with potential anticancer properties.
Uniqueness
8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific chloro and phenyl substitutions, which confer distinct chemical properties and biological activities. These substitutions can enhance the compound’s stability, reactivity, and potential as a therapeutic agent.
特性
CAS番号 |
923026-68-0 |
|---|---|
分子式 |
C19H13ClO2 |
分子量 |
308.8 g/mol |
IUPAC名 |
8-chloro-10-phenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C19H13ClO2/c20-14-7-6-13-8-16-17(10-22-11-18(16)21)19(15(13)9-14)12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChIキー |
FKPGVVKJJSSECM-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C3C=CC(=CC3=C2C4=CC=CC=C4)Cl)C(=O)CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


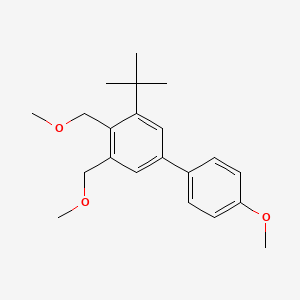
![(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B14177280.png)
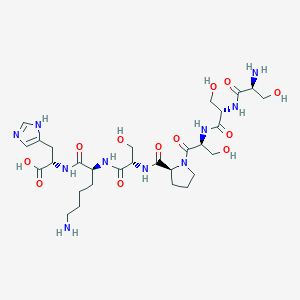

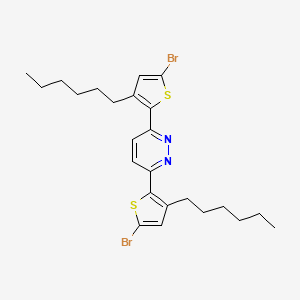
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)-](/img/structure/B14177310.png)
![4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B14177315.png)
![N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine](/img/structure/B14177316.png)
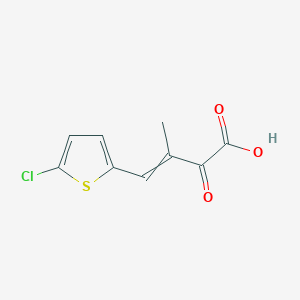
![Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate](/img/structure/B14177325.png)
![3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid](/img/structure/B14177326.png)
![N-[(1H-Indol-2-yl)methyl]-N'-phenylthiourea](/img/structure/B14177333.png)
![4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B14177343.png)
